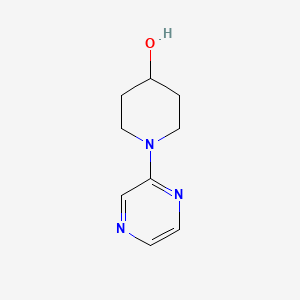

1-(ピラジン-2-イル)ピペリジン-4-オール

説明

“1-(Pyrazin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.21902 . It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of “1-(Pyrazin-2-yl)piperidin-4-ol” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of “1-(Pyrazin-2-yl)piperidin-4-ol” consists of a piperidine ring attached to a pyrazine ring via a single bond . The compound has been characterized by IR, Raman, (1)H NMR and UV-Vis spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrazin-2-yl)piperidin-4-ol” include its molecular formula (C9H13N3O), molecular weight (179.21902), and its structure . Additional properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.作用機序

Target of Action

The primary target of the compound 1-(Pyrazin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(Pyrazin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(Pyrazin-2-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .

Result of Action

The result of the action of 1-(Pyrazin-2-yl)piperidin-4-ol is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound inhibits the entry of macrophage-tropic (R5) HIV-1 strains . This results in a slower progression to AIDS and a better response to treatment in infected individuals .

実験室実験の利点と制限

The use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It also has a wide range of applications in the field of organic synthesis and medicinal chemistry. However, there are some limitations to the use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments. It is a highly reactive compound and must be handled with caution. It is also sensitive to light and air, and must be kept in a dry, dark place.

将来の方向性

1-(Pyrazin-2-yl)piperidin-4-ol has a wide range of applications in the field of organic synthesis and medicinal chemistry. It can be used in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. It can also be used in the synthesis of various polymers, such as polyurethanes and polyamides. In the future, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved pharmaceuticals and drugs. Additionally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved polymers for a variety of applications. Furthermore, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved catalysts for organic reactions. Finally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved diagnostic tests for diseases.

科学的研究の応用

薬物設計と合成

1-(ピラジン-2-イル)ピペリジン-4-オールを含むピペリジン類は、薬物設計における最も重要な合成フラグメントの1つです . 製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品のクラス、ならびにアルカロイドに存在します .

HIV治療

一連の新規ピペリジン-4-オール誘導体は、HIVの潜在的治療のために設計、合成、および評価されました . 主な関心は、HIV-1の潜在的治療薬として、新規骨格を持つCCR5アンタゴニストを見つけることでした .

ピペリジン誘導体の合成

様々なピペリジン誘導体:置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを形成する分子内および分子間反応に関する科学文献 .

分光分析

有機化合物1-(ピラジン-2-イル)ピペリジン-2-オールは、IR、ラマン、(1)H NMR、およびUV-Vis分光法によって合成および特徴付けられました .

構造解析

1-(ピラジン-2-イル)ピペリジン-4-オールの分子構造とコンホメーション的側面は、6-31G (d,p) p基底セットを使用してB3LYPレベルで研究されました .

合成のための迅速かつ費用対効果の高い方法の開発

特性

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZNWLWBIBYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636000 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420844-68-4 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)